Aminophenazone gentisate

Solubility Formulation In vitro assay

Aminophenazone gentisate (CAS 93841-78-2) is a 1:1 stoichiometric salt composed of aminophenazone (aminopyrine) and gentisic acid (2,5-dihydroxybenzoic acid), with a molecular formula of C20H23N3O5 and molecular weight of 385.4 g/mol. The aminophenazone cation is a pyrazolone-derivative non-narcotic analgesic belonging to ATC class N02BB (Pyrazolones), possessing analgesic, antipyretic, and anti-inflammatory properties through prostaglandin synthesis inhibition.

Molecular Formula C20H23N3O5
Molecular Weight 385.4 g/mol
CAS No. 93841-78-2
Cat. No. B1665988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminophenazone gentisate
CAS93841-78-2
SynonymsAminophenazone gentisate
Molecular FormulaC20H23N3O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O
InChIInChI=1S/C13H17N3O.C7H6O4/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,1-4H3;1-3,8-9H,(H,10,11)
InChIKeyGQUQRKUQWVVIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminophenazone Gentisate (CAS 93841-78-2): A Pyrazolone Analgesic Salt for Research and Formulation Procurement


Aminophenazone gentisate (CAS 93841-78-2) is a 1:1 stoichiometric salt composed of aminophenazone (aminopyrine) and gentisic acid (2,5-dihydroxybenzoic acid), with a molecular formula of C20H23N3O5 and molecular weight of 385.4 g/mol [1]. The aminophenazone cation is a pyrazolone-derivative non-narcotic analgesic belonging to ATC class N02BB (Pyrazolones), possessing analgesic, antipyretic, and anti-inflammatory properties through prostaglandin synthesis inhibition [2]. The gentisate counter-ion is the conjugate base of gentisic acid, a dihydroxybenzoic acid that functions as a pharmaceutical antioxidant excipient and stabilizer . The compound was historically used in formulations for neuralgia, myositis, acute rheumatism, and arthritis, but aminophenazone-containing products were suspended by the FDA in 1999 due to agranulocytosis risk and nitrosamine formation potential [2]. It retains contemporary relevance as an analytical reference standard, a research tool for cytochrome P-450 breath testing, and a subject of toxicological and pharmacological investigation [3].

Why Aminophenazone Gentisate Cannot Be Interchanged with Other Aminophenazone Salts or In-Class Pyrazolones


Within the pyrazolone analgesic class, the specific counter-ion of aminophenazone salts directly governs critical pharmaceutical attributes: solubility in organic solvents, solid-state stability, and the presence or absence of auxiliary antioxidant functionality [1]. Aminophenazone gentisate delivers the gentisic acid moiety—a recognized antioxidant excipient capable of scavenging free radicals and stabilizing oxidation-sensitive formulations—which is absent in the base form (CAS 58-15-1), the salicylate, and the cyclamate salt . Furthermore, the gentisate salt's DMSO solubility (>50 mg/mL) substantially exceeds that of the free base (~10 mg/mL in DMSO), directly impacting its utility in cell-based and in vitro pharmacological assays [2]. At the parent molecule level, aminophenazone differs fundamentally from propyphenazone in its capacity to form carcinogenic N-nitrosodimethylamine (NDMA) under gastric conditions (>50% yield for aminophenazone vs. no carcinogenic nitrosamine formation for propyphenazone), making the choice of aminophenazone-containing compounds a deliberate decision for specific toxicological modeling rather than interchangeable procurement [3].

Quantitative Differentiation Evidence for Aminophenazone Gentisate Versus Closest Analogs and In-Class Compounds


DMSO Solubility of Aminophenazone Gentisate Versus Aminophenazone Free Base: A >5-Fold Enhancement

Aminophenazone gentisate demonstrates high solubility in dimethyl sulfoxide (DMSO) exceeding 50 mg/mL, compared to the aminophenazone free base (CAS 58-15-1) which exhibits DMSO solubility of >10.1 mg/mL [1]. This represents an approximately 5-fold or greater enhancement in DMSO solubility for the gentisate salt relative to the free base form. This differential is consistent with the known effect of organic acid counter-ions on aminophenazone solubility, as systematically investigated by Schulte et al. using sodium salts of short-chain aliphatic and aromatic monocarboxylic acids [2].

Solubility Formulation In vitro assay DMSO solubility

Aminophenazone Moiety Analgesic Potency: 3-Fold Greater Than Phenazone (Antipyrine) by Class-Level Pharmacodynamic Comparison

The aminophenazone cation, which constitutes the pharmacologically active component of aminophenazone gentisate, exhibits approximately 3-fold greater analgesic potency than its parent compound phenazone (antipyrine). This potency relationship is documented in authoritative sources describing aminophenazone as a 'Weiterentwicklung von Phenazon und dreimal stärker wirksam als dieses' (a further development of phenazone and three times more potent) [1]. In a pharmacological evaluation of mild analgesics, aminophenazone ranked second in potency only to ibuprofen across all four tested parameters, being more potent than propyphenazone, paracetamol, and acetylsalicylic acid [2]. As a class-level inference, the gentisate salt of aminophenazone retains this potency advantage inherent to the aminophenazone pharmacophore.

Analgesic potency Phenazone comparison Pyrazolone pharmacodynamics

Nitrosamine Formation Risk: Aminophenazone Yields >50% NDMA Versus Propyphenazone Showing No Carcinogenic Potential in Rat Carcinogenicity Studies

In a direct head-to-head carcinogenicity study, Sprague Dawley rats receiving aminophenazone combined with sodium nitrite in drinking water developed tumors via formation of dimethyl-nitrosamine (NDMA), whereas propyphenazone under identical experimental conditions showed no carcinogenic power [1]. This finding is corroborated by an ex-vivo human gastric juice study in which aminophenazone generated N-nitrosodimethylamine at a very high rate, with yields exceeding 50% in several samples obtained from healthy volunteers after high dietary nitrate intake [2]. In contrast, propyphenazone cannot be transformed into potentially carcinogenic nitrosamines due to the absence of the dimethylamino group, and has therefore been widely adopted as a replacement drug for aminophenazone in markets where pyrazolone analgesics remain approved [3].

Nitrosamine Carcinogenicity Toxicology Propyphenazone comparison

Hepatotoxicity Ranking: Aminophenazone > Phenazone > Propyphenazone in a 16-Week Rat Liver Histopathology Study

In a direct comparative toxicological study, aminophenazone, phenazone, and propyphenazone were administered orally to rats for periods up to 16 weeks, with subsequent light microscopy evaluation of liver histopathology. All three pyrazolone derivatives produced dose-dependent and time-dependent alterations including hepatocyte enlargement, fatty degeneration, reactive-inflammatory changes, single-cell necrosis, round cellular infiltration of periportal fields, and Kupffer cell activation. The alterations differed in intensity by a clear rank order: aminophenazone > phenazone > propyphenazone [1]. This ranking establishes that aminophenazone exhibits the greatest hepatotoxic potential among the three commonly compared pyrazolone analgesics.

Hepatotoxicity Liver histopathology Pyrazolone safety ranking

Agranulocytosis Risk: Aminophenazone Incidence of 1 per 40,000 Cures Versus Dipyrone (Metamizole) at Approximately 1 per 1,000,000 Users

A comprehensive 18.5-year clinical survey (1950–1968) of 63 agranulocytosis episodes in 51 patients identified aminophenazone and sulphonamides as the most commonly implicated causative agents, with an estimated agranulocytosis incidence for aminophenazone of 1 per 40,000 cures of the drug [1]. In contrast, case-control studies for dipyrone (metamizole), another pyrazolone analgesic in the same ATC class (N02BB), report a substantially lower agranulocytosis frequency of approximately 1 per 1,000,000 users [2]. This represents an approximately 25-fold higher reported risk for aminophenazone compared to dipyrone, a key differentiator in the safety profile that led to aminophenazone's market suspension in multiple countries including France, Thailand, India, Japan, and the United States [3].

Agranulocytosis Hematological toxicity Risk-benefit Dipyrone comparison

Defined Daily Dose (DDD) Reflects Higher Milligram Potency: Aminophenazone 0.5 g Versus 3.0 g for Phenazone, Metamizole, and Propyphenazone

The World Health Organization ATC/DDD Index assigns aminophenazone (N02BB03) a Defined Daily Dose of 0.5 g (rectal administration), whereas phenazone (N02BB01), metamizole sodium (N02BB02), and propyphenazone (N02BB04) are each assigned a DDD of 3.0 g [1]. The DDD is the assumed average maintenance dose per day for a drug used for its main indication in adults. The 6-fold lower DDD for aminophenazone reflects its higher intrinsic analgesic and antipyretic potency on a per-milligram basis relative to other pyrazolones in the same ATC therapeutic subgroup. While the gentisate salt form is not separately classified in the ATC system, the pharmacologically active aminophenazone moiety contained within it corresponds to this more potent DDD designation.

Defined Daily Dose ATC classification Potency standardization Therapeutic equivalence

Optimal Research and Industrial Application Scenarios for Aminophenazone Gentisate Based on Quantitative Differentiation Evidence


Positive Control in Nitrosamine Formation and Carcinogenicity Research

Aminophenazone gentisate serves as a reliable positive control compound in studies investigating nitrosamine formation from tertiary amine-containing pharmaceuticals under simulated gastric conditions. The aminophenazone moiety generates N-nitrosodimethylamine (NDMA) at yields exceeding 50% in human gastric juice ex vivo, a property not shared by propyphenazone or dipyrone [1]. This makes the compound uniquely valuable for: (1) validating analytical methods for NDMA detection in pharmaceutical products, (2) serving as a model substrate in nitrosation reaction kinetics studies, and (3) acting as a positive control in in vivo carcinogenicity protocols where nitrosamine-mediated tumor induction is the endpoint of interest [2].

High-Solubility Aminophenazone Source for In Vitro Cell-Based Analgesic and Anti-Inflammatory Assays Requiring DMSO Vehicle

For researchers conducting in vitro pharmacological assays where aminophenazone is required as a reference compound or test article, the gentisate salt form offers a DMSO solubility exceeding 50 mg/mL—representing an approximately 5-fold enhancement over the free base [1]. This higher solubility directly benefits experimental protocols by: (1) enabling higher final test concentrations in cell culture media without exceeding recommended DMSO vehicle limits (typically ≤0.1% v/v), (2) reducing the need for heating or sonication during stock solution preparation, and (3) minimizing the risk of compound precipitation during dose-response experiments [2].

Hepatotoxicity Model Compound for Comparative Toxicology Studies of Pyrazolone Analgesics

In preclinical toxicology programs evaluating the hepatic safety of pyrazolone or related analgesics, aminophenazone gentisate provides the highest hepatotoxic signal among the three classical comparators (aminophenazone > phenazone > propyphenazone), as demonstrated in a 16-week rat liver histopathology study [1]. This positions the compound as: (1) the upper-bound hepatotoxicity positive control in comparative toxicity screening panels, (2) a tool for investigating structure–toxicity relationships within the pyrazolone class, and (3) a reference compound for validating in vitro hepatotoxicity assays (e.g., HepG2 or primary hepatocyte models) against known in vivo outcomes [2].

Cytochrome P-450 Activity Probe Using 13C-Labeled Aminophenazone Breath Test Methodology

The aminophenazone moiety has an established and clinically validated application as a non-invasive probe for measuring hepatic cytochrome P-450 (CYP) metabolic activity via the 13C-aminopyrine breath test [1]. In this application, 13C-labeled aminophenazone is administered and the rate of 13CO2 exhalation serves as a quantitative index of CYP-dependent N-demethylation activity. The gentisate salt form, when synthesized with isotopic labeling, can serve as a research-grade precursor for: (1) liver function assessment in preclinical models, (2) drug–drug interaction studies where CYP activity modulation is the endpoint, and (3) development of diagnostic breath test formulations for hepatology research [2].

Quote Request

Request a Quote for Aminophenazone gentisate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.